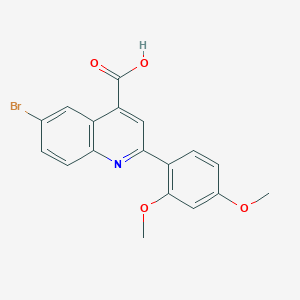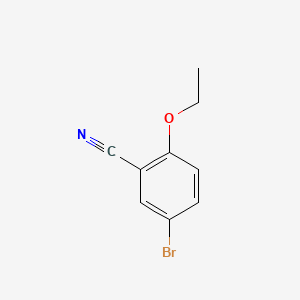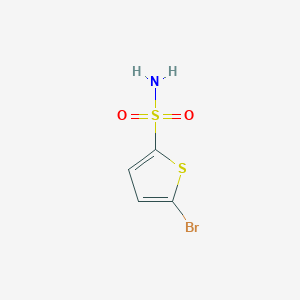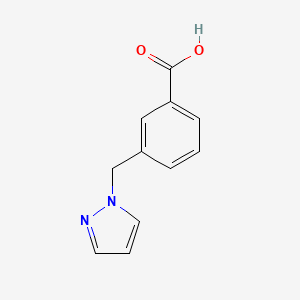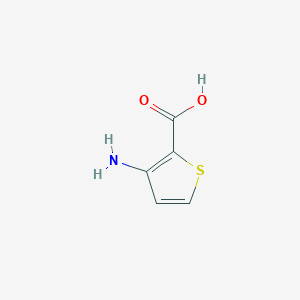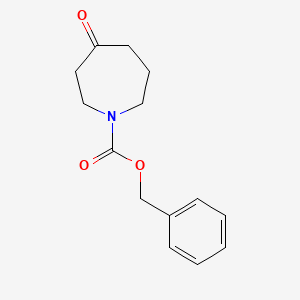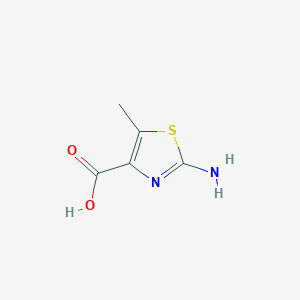
3-Amino-3-(4-methylphenyl)propanoic acid
概要
説明
3-Amino-3-(4-methylphenyl)propanoic acid, also known as DL-BETA-(P-METHYLPHENYL)ALANINE, is a chemical compound with the molecular formula C10H13NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-(4-methylphenyl)propanoic acid can be represented by the SMILES stringCc1ccc(cc1)C(N)CC(O)=O . This indicates that the molecule consists of a benzene ring (c1ccc(cc1)) with a methyl group © attached, linked to a propanoic acid group (C(N)CC(O)=O) via an amino group (N). Physical And Chemical Properties Analysis
3-Amino-3-(4-methylphenyl)propanoic acid is a solid substance . It has a molecular weight of 179.22 . The melting point is 219 °C (dec.) (lit.) .科学的研究の応用
Application in Microflow System
- Summary of Application: “3-Amino-3-(4-methylphenyl)propanoic acid” is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
- Methods of Application: The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Reaction rate constants, activation energies, pre-exponential factors were acquired by kinetics study in the microflow system .
- Results or Outcomes: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
Application in Organic Synthesis
- Summary of Application: This compound is used as a building block in the synthesis of various organic compounds .
- Methods of Application: It can be used in the coupling of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide with 4,5-diphenyl-2-(2-p-tolyl-ethyl)-4,5-dihydro-1H-imidazole resin .
- Results or Outcomes: The product of this reaction can be used in further synthetic transformations .
Application in Antibiotic Production
- Summary of Application: It is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .
- Methods of Application: The reaction of pinonic acid with bromine in water affords 2-(4-methylphenyl)propanoic acid .
- Results or Outcomes: This compound can be used in the production of antibiotics .
Application in Chemical Reagent
- Summary of Application: This compound is used as a chemical reagent in various chemical reactions .
- Methods of Application: It can be used in the coupling of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide with 4,5-diphenyl-2-(2-p-tolyl-ethyl)-4,5-dihydro-1H-imidazole resin .
- Results or Outcomes: The product of this reaction can be used in further synthetic transformations .
Application in Pharmaceutical Industry
- Summary of Application: This compound is used in the pharmaceutical industry for the production of various drugs .
- Methods of Application: It is used as a building block in the synthesis of various pharmaceutical compounds .
- Results or Outcomes: The synthesized pharmaceutical compounds can be used for therapeutic purposes .
特性
IUPAC Name |
3-amino-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDAKEOBPKFUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369971 | |
| Record name | 3-Amino-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-methylphenyl)propanoic acid | |
CAS RN |
68208-18-4 | |
| Record name | 3-Amino-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

